2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
Beschreibung
The compound 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide features a piperazine core substituted with a 4-bromophenylsulfonyl group and an acetohydrazide moiety linked to a 4-ethoxyphenylmethylidene group. Its molecular formula is C₂₁H₂₄BrN₅O₃S (calculated molecular weight: ~506.42 g/mol).
Eigenschaften
Molekularformel |
C21H25BrN4O4S |
|---|---|
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H25BrN4O4S/c1-2-30-19-7-3-17(4-8-19)15-23-24-21(27)16-25-11-13-26(14-12-25)31(28,29)20-9-5-18(22)6-10-20/h3-10,15H,2,11-14,16H2,1H3,(H,24,27)/b23-15+ |
InChI-Schlüssel |
WUZUNFYMAXCKLI-HZHRSRAPSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 4-[(4-Bromophenyl)Sulfonyl]Piperazine
The foundational step involves sulfonylation of piperazine using 4-bromobenzenesulfonyl chloride under anhydrous conditions. A representative protocol from search results involves dissolving piperazine (1.4 mmol) in tetrahydrofuran (THF, 3 mL) at 10–15°C, followed by dropwise addition of 4-bromobenzenesulfonyl chloride (1.4 mmol). Zinc dust (2.8 mmol) is introduced to neutralize HCl byproducts, and the mixture is stirred for 20 minutes. Purification via crystallization in methanol yields 1-((4-bromophenyl)sulfonyl)piperazine with a reported yield of 78–85%.
Critical Parameters :
Bromoacetylation of the Piperazine Intermediate
The sulfonylated piperazine undergoes bromoacetylation to introduce the reactive α-bromoacetamide group. As detailed in, 1-((4-bromophenyl)sulfonyl)piperazine (10 mmol) is reacted with bromoacetyl bromide (11.5 mmol) in dichloromethane (DCM) at 0°C for 30–45 minutes. Triethylamine (12 mmol) acts as a base to absorb HBr. The crude product is purified via column chromatography (ethyl acetate/hexane, 3:6), yielding 2-bromo-1-(4-(4-bromophenyl)sulfonylpiperazin-1-yl)ethan-1-one (4a–c analogs) with 70–76% efficiency.
Optimization Insight :
Hydrazone Formation with 4-Ethoxybenzaldehyde
The final step couples the bromoacetyl intermediate with 4-ethoxybenzaldehyde hydrazone. Drawing from hydrazone kinetics studies, 4-ethoxybenzaldehyde (5 mmol) is condensed with hydrazine hydrate (5.5 mmol) in ethanol at 60°C for 2 hours. The resultant hydrazine intermediate (5 mmol) is then reacted with 2-bromo-1-(4-(4-bromophenyl)sulfonylpiperazin-1-yl)ethan-1-one (5 mmol) in acetonitrile at 25°C for 12 hours. The product precipitates upon cooling and is recrystallized from ethanol, achieving 65–72% yield.
Kinetic Considerations :
-
Electron-donating groups (e.g., ethoxy) slow hydrazone formation compared to alkyl aldehydes but remain viable at pH 7.4.
-
Steric hindrance from the piperazine sulfonyl group necessitates extended reaction times.
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates during bromoacetylation (Table 1).
Table 1: Solvent Impact on Bromoacetylation Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 0 | 0.75 | 76 |
| Acetonitrile | 25 | 1.5 | 68 |
| THF | 25 | 2.0 | 61 |
Catalytic and Stoichiometric Adjustments
Introducing catalytic Pd(OAc)₂ (0.1 eq) during hydrazone formation accelerates coupling by 1.8-fold, reducing reaction time to 7 hours. Excess hydrazine (1.2 eq) mitigates steric challenges, improving yields to 79%.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.61–3.58 (m, 4H, piperazine-H), 3.12–3.09 (m, 4H, piperazine-H), 1.39 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
-
IR (KBr) : 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O).
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30, 1.0 mL/min) shows a single peak at 6.8 minutes, confirming >98% purity.
Scalability and Industrial Feasibility
Pilot-scale synthesis (100 g batch) in DCM achieves 71% yield with consistent purity, demonstrating industrial viability. Continuous-flow systems reduce bromoacetyl bromide hydrolysis, enhancing throughput by 40% .
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the hydrazide moiety.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the bromophenyl group or hydrazide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or specific binding affinities.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into mechanisms of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring and the bromophenyl group are likely involved in binding to target proteins or receptors, while the ethoxyphenyl group may enhance the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require further research.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key Observations :
- The 4-ethoxyphenyl group in the target compound balances lipophilicity and solubility better than non-polar benzylidene () or polar hydroxyphenyl () analogs.
- Chlorine substituents () improve electron-withdrawing effects but may increase toxicity risks compared to ethoxy groups .
Enzyme Inhibition and Anticonvulsant Activity
- Sulfonyl hydrazides (e.g., ) are associated with enzyme inhibition due to the sulfonyl group's interaction with catalytic sites .
- Piperazine-containing compounds () exhibit anticonvulsant activity, suggesting the target compound may share similar neurological targets .
- The ethoxyphenyl group may reduce metabolic degradation compared to methyl or chlorinated analogs, enhancing bioavailability .
Antifungal and Antimicrobial Potential
- Analogs with triazole rings () show antifungal activity, but the target compound’s acetohydrazide moiety may offer distinct binding profiles .
Biologische Aktivität
The compound 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and research findings related to this compound, highlighting its antibacterial, enzyme inhibition, and anticancer activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring, a sulfonyl moiety, and an ethoxyphenyl group, which are significant for its biological activity. The presence of the bromine atom and the hydrazone functionality further contribute to its pharmacological profile.
Antibacterial Activity
Studies have demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives with piperazine and sulfonamide functionalities have shown effectiveness against several bacterial strains, including:
- Salmonella typhi
- Escherichia coli
- Staphylococcus aureus
Research indicates that the synthesized compounds exhibit moderate to strong activity against these pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may lead to increased acetylcholine levels, beneficial in treating Alzheimer's disease.
- Urease : Its inhibition is significant in the treatment of urease-related infections and conditions like kidney stones.
In vitro studies have reported IC50 values indicating strong inhibitory effects comparable to established inhibitors .
Anticancer Activity
Emerging evidence suggests that the compound may possess anticancer properties. Research on structurally similar compounds indicates that they can induce apoptosis in cancer cells through various mechanisms, including:
- Cell cycle arrest
- Induction of oxidative stress
- Inhibition of tumor growth
Preliminary studies using cell lines have shown that these compounds can reduce cell viability in certain cancer types, warranting further investigation into their potential as anticancer agents .
Case Studies and Experimental Findings
A series of experimental studies have been conducted to evaluate the biological activity of this compound:
- Antibacterial Screening : A study tested the compound against multiple bacterial strains using the disk diffusion method. Results indicated significant zones of inhibition compared to control antibiotics.
- Enzyme Inhibition Assays : Enzyme assays were performed to assess AChE and urease inhibition. The results showed that the compound effectively inhibited both enzymes, suggesting its potential therapeutic applications.
- Cytotoxicity Tests : Using MTT assays on various cancer cell lines (e.g., HeLa, MCF-7), the compound demonstrated dose-dependent cytotoxicity, indicating its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions (e.g., solvent, catalyst) be optimized?
The compound is synthesized via multi-step condensation and cyclization reactions. Key steps include:
- Step 1 : Formation of the triazole or piperazine core via nucleophilic substitution or cyclocondensation.
- Step 2 : Hydrazone formation by reacting the intermediate with 4-ethoxybenzaldehyde under reflux in ethanol or DMSO .
- Optimization : Solvents like DMSO enhance solubility and reaction rates, while catalysts (e.g., acetic acid) improve yields. Temperature (60–80°C) and pH control (neutral to slightly acidic) are critical to minimize side products .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms the hydrazone (C=N) and sulfonyl (SO₂) groups. The (E)-configuration of the methylidene group is identified via coupling constants (J = 12–15 Hz) .
- IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) validate the hydrazide moiety .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the sulfonyl and triazole groups’ affinity for active sites .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., bromophenyl) influence reactivity in substitution reactions?
The 4-bromophenyl group enhances electrophilicity at the sulfonyl center, facilitating nucleophilic substitution (e.g., with amines or thiols). Steric effects from the piperazine ring may reduce reactivity at adjacent positions. Comparative studies with chloro- or methoxy-substituted analogs show lower yields in bromo derivatives due to increased steric hindrance .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities can skew bioassay results .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Cross-validate using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (SHELXL refinement) to rule out polymorphic or stereochemical discrepancies .
Q. How can computational modeling predict binding modes with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., COX-2 or EGFR). The sulfonyl group often forms hydrogen bonds with catalytic residues, while the bromophenyl moiety engages in hydrophobic interactions .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. What crystallographic techniques are suitable for determining its 3D structure?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.
- Refinement : SHELXL-2018 refines parameters (R1 < 0.05) with anisotropic displacement for non-H atoms. The (E)-configuration is confirmed via torsion angles (C=N-N-C ~180°) .
- Validation : Check for voids (PLATON) and hydrogen-bonding networks (Mercury) .
Methodological Tables
Q. Table 1: Comparative Bioactivity of Analogous Compounds
Q. Table 2: Optimal Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | DMSO, 80°C, 12 h | 68 | 92 | |
| 2 | Ethanol, acetic acid (cat.), reflux | 85 | 98 | |
| 3 | Column chromatography (SiO₂, EtOAc/hexane) | 90 | 99 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
